molecular formula C19H27N3O3 B6772621 N-(cyclopropylmethyl)-1-[2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carbonyl]piperidine-3-carboxamide

N-(cyclopropylmethyl)-1-[2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carbonyl]piperidine-3-carboxamide

Cat. No.: B6772621
M. Wt: 345.4 g/mol
InChI Key: GAIRPKUFDIUCMQ-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-1-[2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carbonyl]piperidine-3-carboxamide is a complex organic compound featuring a piperidine ring, an oxazole ring, and cyclopropylmethyl groups

Properties

IUPAC Name

N-(cyclopropylmethyl)-1-[2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carbonyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-12-17(25-16(21-12)9-13-4-5-13)19(24)22-8-2-3-15(11-22)18(23)20-10-14-6-7-14/h13-15H,2-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIRPKUFDIUCMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)CC2CC2)C(=O)N3CCCC(C3)C(=O)NCC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common synthetic route involves the cyclopropylmethylation of intermediates using cyclopropylmethyl carbenium ions, which can be trapped intramolecularly by nucleophiles . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, using reagents like halogens or nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(cyclopropylmethyl)-1-[2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carbonyl]piperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-1-[2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carbonyl]piperidine-3-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The cyclopropylmethyl groups may play a role in stabilizing the compound’s interaction with these targets, while the piperidine and oxazole rings contribute to its overall binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other piperidine and oxazole derivatives with cyclopropylmethyl groups. For example:

The uniqueness of N-(cyclopropylmethyl)-1-[2-(cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carbonyl]piperidine-3-carboxamide lies in its combination of structural elements, which may confer distinct chemical and biological properties.

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